molecular formula C10H6N2O2 B8720405 2-amino-4-oxo-4H-1-benzopyran-3-carbonitrile CAS No. 58778-37-3

2-amino-4-oxo-4H-1-benzopyran-3-carbonitrile

Cat. No. B8720405
CAS RN: 58778-37-3
M. Wt: 186.17 g/mol
InChI Key: HFGSYQXNEXRWDM-UHFFFAOYSA-N
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Patent
US04024160

Procedure details

A mixture of 6.6 g (0.1 mole) of malononitrile, 50 g of ice, 5 ml of 20% sodium hydroxide and 9.9 g (0.5 mole) of 2-acetoxy benzoyl chloride is stirred vigorously for 10 minutes. Second portions of mlononitrile and 20% sodium hydroxide are added, the mixture is stirred another 10 minutes, then warmed to 40° C. With stirring, there is added 50% potassium hydroxide solution in 5 ml increments until the solution becomes clear. The solution is cooled, acidified with conc. HCl, and the solid filtered and washed with water and air dried, mp 315°-20° C.
Quantity
6.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[OH-].[Na+].C([O:11][C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14](Cl)=[O:15])(=O)C.[OH-].[K+].Cl>>[NH2:4][C:3]1[O:11][C:12]2[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=2[C:14](=[O:15])[C:2]=1[C:1]#[N:5] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C(CC#N)#N
Name
ice
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.9 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)Cl)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
is stirred vigorously for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred another 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
With stirring
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC=1OC2=C(C(C1C#N)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.